Cys-pro

CAS No.:

Cat. No.: VC18189329

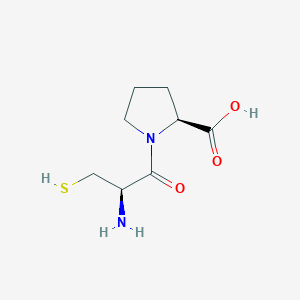

Molecular Formula: C8H14N2O3S

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3S |

|---|---|

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |

| Standard InChI Key | ZSRSLWKGWFFVCM-WDSKDSINSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CS)N)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Cys-Pro is a linear dipeptide formed by the condensation of L-cysteine’s carboxyl group with L-proline’s amino group. Its IUPAC name is (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, reflecting the stereochemical configuration of its constituent amino acids . The molecule contains a thiol group (-SH) from cysteine and a pyrrolidine ring from proline, conferring both hydrophilicity and conformational rigidity.

Table 1: Key Molecular Properties of Cys-Pro

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 218.28 g/mol | PubChem |

| XLogP3 | -2.8 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Structural Characteristics

The 2D structure of Cys-Pro features a peptide bond (-CO-NH-) connecting cysteine’s α-carbon to proline’s nitrogen. The 3D conformation, stabilized by the proline ring’s puckering and cysteine’s thiol group, adopts a semi-rigid structure that influences its reactivity and interactions . Computational models reveal that the L-configuration of both amino acids optimizes intramolecular hydrogen bonding, enhancing stability in aqueous environments .

Synthesis and Characterization

Solid-Phase Synthesis

Cys-Pro is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The proline residue is coupled to a resin-bound cysteine, followed by deprotection and cleavage to yield the dipeptide. Recent advancements employ cysteinyl prolyl esters (CPE) for efficient cyclization. For example, cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) derivatives are synthesized using native chemical ligation (NCL), achieving yields of 54–67% .

Cyclization Techniques

Cyclization of Cys-Pro-containing peptides proceeds via an N-to-S acyl shift, forming a thioester intermediate that undergoes diketopiperazine closure. Configurational differences (e.g., D-Pro vs. L-Pro) impact reaction efficiency: DL-configured Cys-Pro esters yield cyclic monomers in >90% purity, whereas LL configurations produce oligomers . This stereoselectivity is critical for designing bioactive peptides.

Table 2: Cyclization Efficiency of Cys-Pro Derivatives

| Peptide Sequence | Configuration | Yield (%) | Purity (%) |

|---|---|---|---|

| cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) | LD | 54 | 95 |

| cyclo(-D-Cys-Arg-Gly-Asp-Cys-D-Pro-) | DD | 67 | 98 |

Biological Significance

Metabolic Role

As a endogenous metabolite, Cys-Pro participates in glutathione metabolism and sulfur amino acid pathways. Its thiol group acts as a redox buffer, while the proline ring modulates protein folding in collagen and elastin . Enzymatic hydrolysis by dipeptidyl peptidases releases free cysteine and proline, contributing to cellular homeostasis.

Enzymatic Interactions

Cys-Pro serves as a substrate for prolidases, enzymes that hydrolyze X-Pro dipeptides. Mutations in prolidase genes lead to impaired Cys-Pro cleavage, linked to dermatological and neurological disorders. Kinetic studies show a of 0.8 mM and of 12 μmol/min/mg for human prolidase, indicating moderate affinity .

Research Applications

Cyclic Peptide Design

Cys-Pro’s structural rigidity makes it ideal for constraining peptide conformations. In a 2024 study, Cys-Pro-containing cyclic RGD peptides exhibited nanomolar inhibition () of αvβ6 integrin, a target in fibrosis and cancer . Modifications like desulfurization (replacing -SH with -H) or methylation (-SCH3) tune hydrophobicity and potency.

Table 3: Inhibitory Activity of Cys-Pro Cyclic Peptides

| Peptide | Modification | (nM) |

|---|---|---|

| 3a | None | 12 |

| 4a | Desulfurized | 85 |

| 5a | Methylated | 8 |

Integrin Binding Mechanisms

Molecular docking reveals that Cys-Pro’s pyrrolidine ring inserts into a hydrophobic pocket on αvβ6 integrin, while the thiol group forms a hydrogen bond with Asp218. The L-configuration at cysteine enhances binding affinity by 3-fold compared to D-cysteine .

Computational and Experimental Data

Computed Physicochemical Properties

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye and solvation energy of -15.6 kcal/mol, consistent with its moderate solubility (22 mg/mL in water) . The thiol group’s pKa is 8.4, enabling pH-dependent reactivity.

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume